1-(3-methyl-4-oxido-1H-quinoxalin-2-yl)ethanone
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Overview
Description
1-(3-methyl-4-oxido-1H-quinoxalin-2-yl)ethanone is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-4-oxido-1H-quinoxalin-2-yl)ethanone typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method includes the alkylation of quinoxalin-2(1H)-one with hydrocarbons using di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer . Another approach involves the direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation, which includes arylation, alkylation, acylation, and other reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, involving similar reaction conditions and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl-4-oxido-1H-quinoxalin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Electro-oxidative C–H azolation reactions.
Reduction: Not commonly reported for this compound.
Substitution: Direct C–H functionalization and oxidative coupling reactions
Common Reagents and Conditions
Oxidation: Electro-oxidative cross-coupling using a pencil lead as an electrode and a 3 V battery.
Substitution: TBHP-mediated direct oxidative coupling with arylaldehydes.
Major Products
Azolated quinoxalin-2(1H)-ones: from electro-oxidative reactions.
3-acylated quinoxalin-2(1H)-ones: from oxidative coupling reactions.
Scientific Research Applications
1-(3-methyl-4-oxido-1H-quinoxalin-2-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-methyl-4-oxido-1H-quinoxalin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antitumor activity is linked to the inhibition of certain enzymes and signaling pathways . The compound’s ability to undergo various functionalization reactions also contributes to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: A parent compound with similar biological activities.
3,4-Dihydroisoquinolin-2(1H)-ylsulfonylbenzoic acids: Compounds with related structural features and biological activities.
Uniqueness
1-(3-methyl-4-oxido-1H-quinoxalin-2-yl)ethanone stands out due to its specific functional groups that allow for unique chemical reactions and biological activities. Its ability to undergo direct C–H functionalization and oxidative coupling reactions makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C11H11N2O2- |
---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
1-(3-methyl-4-oxido-1H-quinoxalin-2-yl)ethanone |
InChI |
InChI=1S/C11H11N2O2/c1-7-11(8(2)14)12-9-5-3-4-6-10(9)13(7)15/h3-6,12H,1-2H3/q-1 |
InChI Key |
RADOKIKTDVKGMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C2N1[O-])C(=O)C |
Origin of Product |
United States |
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